3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
50350-38-4 |
|---|---|
Molecular Formula |
C10H6Cl2N2OS |
Molecular Weight |
273.14 g/mol |
IUPAC Name |
3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-2-1-6(5-8(7)12)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) |
InChI Key |
ACVZTCINHFMPQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 1,3 Thiazol 2 Yl Benzamide Derivatives
Established Synthetic Routes for N-(1,3-thiazol-2-yl)benzamides
The formation of the amide bond between a substituted benzoyl group and a 2-aminothiazole (B372263) core is a fundamental step in the synthesis of this class of compounds. Traditional methods have been refined over time to improve yields and purity.
Acylation of 2-aminothiazole with Substituted Benzoyl Chlorides
A primary and widely employed method for synthesizing N-(1,3-thiazol-2-yl)benzamides is the direct acylation of 2-aminothiazole with a substituted benzoyl chloride. This reaction, a nucleophilic acyl substitution, is straightforward and effective for a range of substrates. The synthesis of the 2,4-dichloro isomer, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, exemplifies this approach. In a typical procedure, 2-aminothiazole is reacted with 2,4-dichlorobenzoyl chloride. nih.gov The reaction is often carried out by refluxing the reactants in a suitable solvent, such as acetone (B3395972), for a period of 1 to 2 hours. nih.gov Upon cooling, the product precipitates and can be isolated by filtration. nih.gov
Variations of this method involve the use of a base, like triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride (HCl) byproduct, which can otherwise protonate the unreacted amine, rendering it non-nucleophilic. nih.govmdpi.com For instance, the acylation of 2-amino-4-phenylthiazole (B127512) with various acyl halides has been successfully performed in dry pyridine. mdpi.com While this method is robust, challenges can arise, particularly with substituted 2-aminothiazoles. Direct acylation of 2-amino-4-halo-thiazoles can sometimes result in low yields and the formation of mixed products, including bis-acylated derivatives. nih.gov
Table 1: Examples of Acylation Reactions for N-(1,3-thiazol-2-yl)benzamide Synthesis
| Reactants | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-aminothiazole and 2,4-dichlorobenzoyl chloride | Acetone, reflux, 1.5 h | 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | 72% | nih.gov |
| 2-amino-4-phenylthiazole and various acyl halides | Dry pyridine | Corresponding N-(4-phenyl-1,3-thiazol-2-yl)amides | High yields | mdpi.com |
| 2-amino-4-(pyrid-2-yl)thiazole and various acids | Coupling agents | Corresponding N-(4-(pyridin-2-yl)-1,3-thiazol-2-yl)amides | Not specified | nih.gov |
| 2-amino-4-chlorothiazole and O-acetylsalicyloyl chloride | THF, Et₃N | Desired thiazolide | 19% | nih.gov |
Microwave-Assisted Synthesis Techniques for Amide Linkage Formation
To address some of the limitations of conventional heating, such as long reaction times and potential side product formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. semanticscholar.orgresearchgate.net This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time, increased yields, and improved product purity. researchgate.netbepls.com
The synthesis of amide linkages in thiazole (B1198619) derivatives is particularly amenable to microwave assistance. nih.govnih.gov For example, the reaction between an amine and a carboxylic acid or its derivative can often be completed in minutes under microwave irradiation, compared to hours with conventional refluxing. mdpi.com This efficiency is advantageous in the synthesis of compound libraries for drug discovery. nih.gov The application of microwave energy in a one-pot, three-component synthesis of thiazolyl-pyridazinediones highlights the potential for creating complex molecules efficiently. mdpi.com The benefits of this approach include not only enhanced reaction rates and high yields but also alignment with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. bepls.comnih.gov
Synthetic Approaches for Structurally Related Benzamide-Thiazole Analogues
Beyond direct amidation, other synthetic strategies, such as heterocyclization and alkylation, are employed to construct the core thiazole ring or to build more complex, structurally related analogues.
One of the most fundamental methods for thiazole ring formation is the Hantzsch thiazole synthesis. bepls.commdpi.com This method involves the condensation reaction between an α-haloketone and a thioamide. bepls.com By selecting appropriately substituted starting materials, a wide variety of thiazole derivatives can be prepared. For instance, reacting a substituted thioamide with ethyl 2-chloroacetoacetate leads to the formation of a 2,4,5-trisubstituted thiazole. mdpi.com
Another approach involves the heterocyclization of precursor molecules that already contain portions of the final structure. For example, N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides have been synthesized through the cyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. This transformation is achieved by reacting the aroylthiourea with α-bromoacetone, which can be generated in situ from bromine and acetone. researchgate.net
Furthermore, complex thiazole derivatives can be accessed through multi-step sequences. One patented method describes the preparation of 2-amino-thiazole-5-carboxylic acid derivatives starting from 2,3-dichloro acryloyl chloride. This starting material is first reacted with a substituted aniline, and the unisolated intermediate is then treated with an alkanolate salt, leading to a precursor that can be cyclized to form the desired thiazole ring. google.com
Strategies for Derivatization and Scaffold Modification
Once the core N-(1,3-thiazol-2-yl)benzamide scaffold is assembled, further derivatization can be performed to explore structure-activity relationships and generate novel analogues. These modifications can be targeted at either the benzoyl ring or the thiazole moiety.
A common strategy is the introduction of various functional groups onto the core structure. For example, a precursor molecule, 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide, can be synthesized and subsequently reacted with a library of differently substituted benzaldehydes. This reaction yields a series of new hydrazone derivatives, effectively modifying the scaffold at the 5-position of the thiazole ring. mdpi.comresearchgate.net
Another powerful technique involves leveraging the reactivity of the existing scaffold. The cyanomethylene group in N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a related heterocyclic amide, serves as a versatile handle for constructing new heterocyclic rings fused to or appended to the initial scaffold. researchgate.net This active methylene (B1212753) group can participate in reactions to form pyrazole, thiazole, pyridone, and other heterocyclic systems. researchgate.net
Solid-phase synthesis offers a high-throughput approach for scaffold modification. A pre-formed heterocyclic core can be attached to a solid support and then subjected to various reactions in parallel. researchgate.net For halogenated scaffolds, such as dichloro-substituted benzamides, nucleophilic aromatic substitution (SNAr) reactions can be used to displace the halogen atoms with a variety of nucleophiles, leading to a diverse library of new compounds. researchgate.net This approach is highly efficient for creating chemical libraries for screening purposes.
Structural Elucidation and Spectroscopic Characterization of N 1,3 Thiazol 2 Yl Benzamide Derivatives
Single-Crystal X-ray Diffraction Analysis
While single-crystal X-ray diffraction data for 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide is not available in the reviewed literature, a detailed analysis of its isomer, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, provides significant insight into the expected structural characteristics. nih.gov The study of this related compound reveals key features of the crystal packing, molecular geometry, and intermolecular interactions that are likely to be comparable in the 3,4-dichloro isomer.
Crystal System and Space Group Determination
Studies on 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide show that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov This determination is fundamental to understanding the symmetry and arrangement of the molecules within the crystal lattice. The unit cell parameters and other crystallographic data for this isomer are detailed in the table below. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₆Cl₂N₂OS |
| Molecular Weight | 273.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.054 (3) |
| b (Å) | 13.063 (3) |
| c (Å) | 6.2880 (14) |
| β (°) | 101.578 (3) |
| Volume (ų) | 1130.8 (4) |
| Z | 4 |
| Temperature (K) | 304 |
Molecular Conformation and Dihedral Angles
The molecular structure of the 2,4-dichloro isomer is distinctly non-planar. nih.gov This is characterized by the dihedral angles between the planes of the benzene (B151609) ring, the central amide group, and the thiazole (B1198619) ring. The amide group plane is slightly twisted from the phenyl ring plane, while the thiazole ring is significantly rotated relative to both the amide and phenyl planes. nih.govnih.govhku.hk This conformation is critical for determining how the molecule packs in the solid state and interacts with its neighbors.
| Planes Involved | Dihedral Angle (°) |
|---|---|
| Benzene Plane and Amide Plane | 8.6 (1) |
| Thiazole Ring and Amide Plane | 68.71 (5) |
| Benzene Plane and Thiazole Plane | 74.89 (5) |
Supramolecular Architecture: Intermolecular Hydrogen Bonding and π-π Stacking Interactions in the Crystal Lattice
The crystal lattice of 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide is stabilized by a network of intermolecular interactions. nih.gov Pairwise N—H···N hydrogen bonds link molecules into inversion dimers, which are a common motif in such structures. nih.govnih.govhku.hk Additionally, π-π stacking interactions are observed between adjacent thiazole and phenyl rings, further contributing to the stability of the crystal packing. nih.gov The centroid-to-centroid distance for these stacking interactions has been measured at 3.5905 Å. nih.govnih.govhku.hk A weak C—H···π interaction is also noted. nih.gov
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | N—H···N interactions forming inversion dimers. |
| π-π Stacking | Occurs between neighboring thiazole and phenyl rings with a centroid-centroid distance of 3.5905 Å. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified ¹H NMR and ¹³C NMR spectral data specifically for this compound are not available in the searched scientific literature. Consequently, a specific chemical shift analysis and signal assignment for this particular isomer cannot be provided at this time.
Vibrational Spectroscopy: Infrared (IR) Analysis of Key Functional Groups (e.g., amide linkage, thiazole nucleus)
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorptions from the amide linkage, the thiazole nucleus, and the dichlorinated benzene ring.
The secondary amide group (-CONH-) would present several distinct bands. A sharp absorption band for the N-H stretching vibration is expected in the region of 3400-3200 cm⁻¹. The highly conjugated nature of the system could shift this peak to a lower wavenumber. The amide I band, which is primarily due to the C=O stretching vibration, would appear as a strong, sharp peak typically between 1680-1640 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, is anticipated between 1570-1515 cm⁻¹.
The thiazole nucleus would contribute to the fingerprint region of the spectrum. Characteristic C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1650-1450 cm⁻¹ range. A C-S stretching vibration, typically weaker, may be observed around 800-600 cm⁻¹.
The 3,4-disubstituted benzene ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C in-plane stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring is confirmed by the presence of strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. The C-Cl stretching vibrations would produce strong absorptions in the 850-550 cm⁻¹ region.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
|---|---|---|---|
| ~3300 | Medium-Sharp | N-H Stretch | Amide Linkage |
| >3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl & Thiazole Rings |
| ~1660 | Strong | C=O Stretch (Amide I) | Amide Linkage |
| ~1530 | Medium | N-H Bend, C-N Stretch (Amide II) | Amide Linkage |
| 1600-1450 | Medium-Weak | C=C and C=N Stretches | Phenyl & Thiazole Rings |
| ~830 | Strong | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Phenyl |
| 850-550 | Strong | C-Cl Stretch | Dichlorophenyl Group |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. The electron ionization (EI) mass spectrum of this compound (molecular weight: 273.13 g/mol , calculated for C₁₀H₆³⁵Cl₂N₂OS) would show a distinct molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at M+2 (approximately 65% of M⁺) and M+4 (approximately 10% of M⁺), corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern would likely proceed through several key pathways initiated by the cleavage of the weakest bonds. A primary fragmentation would be the alpha-cleavage of the amide C-N bond, leading to two major fragment ions: the 3,4-dichlorobenzoyl cation (m/z 173) and the 2-aminothiazole (B372263) radical cation (m/z 100). The 3,4-dichlorobenzoyl cation could further lose a molecule of carbon monoxide (CO) to form the 3,4-dichlorophenyl cation (m/z 145). Subsequent loss of chlorine atoms from these fragments would also be observed.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |
|---|---|---|
| 272 | [M]⁺ | [C₁₀H₆Cl₂N₂OS]⁺ |
| 173 | [C₇H₃Cl₂O]⁺ | 3,4-Dichlorobenzoyl cation |
| 145 | [C₆H₃Cl₂]⁺ | 3,4-Dichlorophenyl cation |
| 100 | [C₃H₄N₂S]⁺ | 2-Aminothiazole radical cation |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to verify the empirical formula and confirm the purity of a synthesized sample. For a pure sample of this compound with the molecular formula C₁₀H₆Cl₂N₂OS, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The molecular weight of the compound is 273.13 g/mol .
Comparing the experimentally determined percentages with the calculated theoretical values would confirm the compound's elemental composition and support the proposed molecular formula.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 43.98% |
| Hydrogen | H | 1.01 | 2.21% |
| Chlorine | Cl | 35.45 | 25.96% |
| Nitrogen | N | 14.01 | 10.26% |
| Oxygen | O | 16.00 | 5.86% |
| Sulfur | S | 32.07 | 11.75% |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound would be characterized by absorptions arising from π→π* and n→π* electronic transitions within its conjugated system, which includes the dichlorophenyl ring, the amide group, and the thiazole ring.
Strong absorption bands (λ_max) corresponding to π→π* transitions are expected in the range of 250-310 nm. These transitions involve the extensive π-electron system of the benzamide (B126) and thiazole moieties. A weaker absorption band, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, might be observed at a longer wavelength, potentially overlapping with the π→π* bands. The specific position and intensity of these bands are influenced by the solvent polarity.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Type of Transition | Chromophore |
|---|---|---|
| 250-310 | π → π* | Phenyl ring, Thiazole ring, C=O group |
| >300 | n → π* | C=O group (Amide) |
Advanced Analytical and Methodological Considerations in Research on N 1,3 Thiazol 2 Yl Benzamide Derivatives
Experimental Design and Optimization for Chemical Synthesis
The synthesis of N-(1,3-thiazol-2-yl)benzamide derivatives is typically achieved through the condensation reaction between a substituted 2-aminothiazole (B372263) and a corresponding benzoyl chloride or benzoic acid derivative. The experimental design focuses on optimizing reaction conditions to maximize yield and purity.
A common synthetic route involves reacting a substituted benzoyl chloride with 2-aminothiazole in a suitable solvent. For instance, the synthesis of the related compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, was accomplished by refluxing 2,4-dichlorobenzoyl chloride with 2-aminothiazole in acetone (B3395972) for 1.5 hours. nih.govhku.hk The crude product was then purified by precipitation in acidified cold water and subsequent recrystallization. nih.govhku.hk Other approaches may involve reacting 2-aminothiazole with benzoyl cyanide without a solvent at an elevated temperature. nih.govresearchgate.net
Optimization of these synthetic protocols involves systematically varying parameters such as:
Solvent: The choice of solvent (e.g., acetone, toluene, ethanol) can significantly impact reactant solubility and reaction rate. nih.govmdpi.com
Temperature: Refluxing is common to drive the reaction to completion, but the optimal temperature depends on the specific reactants and solvent used. nih.govmdpi.comnih.gov
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is crucial to determine the optimal reaction time, ensuring complete conversion while minimizing the formation of by-products. nih.gov
Catalyst/Base: The addition of a base, such as triethylamine (B128534), may be required to neutralize the HCl generated during the reaction when using benzoyl chlorides. mdpi.comnih.gov
Purification is a critical final step, often involving recrystallization from a suitable solvent like ethyl acetate (B1210297) or ethanol (B145695) to obtain a product of high purity suitable for analytical and biological studies. nih.govnih.gov
Table 1: Parameters for Synthesis Optimization
| Parameter | Variable | Purpose | Example Reference |
|---|---|---|---|
| Reagents | Substituted benzoyl chloride, 2-aminothiazole | Forms the core benzamide (B126) structure | nih.govhku.hk |
| Solvent | Acetone, Toluene, Ethanol | Dissolve reactants and facilitate reaction | nih.govmdpi.com |
| Temperature | Room temperature to reflux | Control reaction rate and completion | mdpi.comnih.gov |
| Base | Triethylamine | Neutralize acidic by-products | mdpi.comnih.gov |
| Purification | Recrystallization | Isolate and purify the final compound | nih.govnih.gov |
Techniques for Single-Crystal Growth and Preparation for X-ray Studies
Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of N-(1,3-thiazol-2-yl)benzamide derivatives. The primary challenge is the cultivation of high-quality single crystals suitable for analysis.
Common methods for crystal growth include:
Slow Evaporation: This involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetonitrile, or a chloroform/n-hexane mixture) and allowing the solvent to evaporate slowly at room temperature. nih.govmdpi.com This gradual increase in concentration promotes the formation of well-ordered crystals.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (an "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization. nih.gov
Once suitable crystals are obtained, they are carefully mounted for data collection on a diffractometer. nih.govnih.gov Data collection involves irradiating the crystal with X-rays and recording the diffraction patterns. nih.gov Subsequent data processing includes absorption corrections to ensure the accuracy of the measured reflection intensities. nih.govnih.gov The final step is structure solution and refinement, which determines the precise atomic positions, bond lengths, and angles. nih.gov
Table 2: Example Crystallographic Data for N-(1,3-thiazol-2-yl)benzamide Derivatives
| Parameter | 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide nih.gov | N-(1,3-thiazol-2-yl)benzamide nih.govresearchgate.net |
|---|---|---|
| Formula | C₁₀H₆Cl₂N₂OS | C₁₀H₈N₂OS |
| Molar Mass | 273.13 | 204.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 14.054 Å, b = 13.063 Å, c = 6.2880 Å, β = 101.578° | a = 12.0142 Å, b = 5.0581 Å, c = 15.4090 Å, β = 99.093° |
| Volume (V) | 1130.8 ų | 924.62 ų |
| Molecules per unit cell (Z) | 4 | 4 |
| Temperature (T) | 304 K | 123 K |
Standardized Spectroscopic Data Acquisition and Interpretation Protocols
The characterization of newly synthesized N-(1,3-thiazol-2-yl)benzamide derivatives relies on a suite of spectroscopic techniques. Standardized protocols for data acquisition and interpretation are crucial for verifying the chemical structure and purity of the compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra provide information about the functional groups present in the molecule. For N-(1,3-thiazol-2-yl)benzamide derivatives, key vibrational bands include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the amide group (around 1670-1690 cm⁻¹), C=N stretching of the thiazole (B1198619) ring (around 1600 cm⁻¹), and aromatic C=C stretching. mdpi.commdpi.com Spectra are typically recorded in the solid state using methods like KBr pellets or Attenuated Total Reflectance (ATR). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the detailed molecular structure.
¹H NMR: The spectra show distinct signals for protons in different chemical environments. Key signals include the amide N-H proton (often a singlet appearing far downfield, e.g., ~13 ppm), aromatic protons on the benzoyl and thiazole rings (typically in the 7-9 ppm region), and any substituent protons. mdpi.comjapsonline.commdpi.com
¹³C NMR: This technique identifies all unique carbon atoms in the molecule. Expected signals include the amide carbonyl carbon (C=O) around 165 ppm, and various aromatic and heterocyclic carbons at their characteristic chemical shifts. mdpi.comjapsonline.com Spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆. mdpi.comjapsonline.com
Mass Spectrometry (MS): ESI-MS is often used to determine the molecular weight of the compound, confirming its elemental composition by identifying the molecular ion peak. nih.gov
Table 3: Representative Spectroscopic Data for N-(thiazol-2-yl)benzamide Scaffolds
| Technique | Functional Group / Atom | Typical Chemical Shift / Wavenumber | Reference |
|---|---|---|---|
| FT-IR | N-H stretch (amide) | 3121 - 3286 cm⁻¹ | mdpi.commdpi.com |
| FT-IR | C=O stretch (amide) | 1673 - 1690 cm⁻¹ | mdpi.com |
| FT-IR | C=N stretch (thiazole) | 1597 - 1609 cm⁻¹ | mdpi.commdpi.com |
| ¹H NMR | N-H proton (amide) | δ 8.7 - 13.3 ppm | mdpi.comjapsonline.com |
| ¹H NMR | Aromatic protons | δ 7.3 - 8.5 ppm | mdpi.com |
| ¹³C NMR | C=O carbon (amide) | δ 164 - 166 ppm | mdpi.comjapsonline.com |
| ¹³C NMR | Aromatic carbons | δ 120 - 158 ppm | mdpi.com |
Biological Assay Methodologies (e.g., in vitro enzyme assays, antimicrobial screening)
To evaluate the potential therapeutic applications of N-(1,3-thiazol-2-yl)benzamide derivatives, a variety of standardized biological assays are employed. The choice of assay depends on the intended therapeutic target.
In Vitro Enzyme Assays: These assays measure the ability of a compound to inhibit or activate a specific enzyme.
Kinase Assays: To test for glucokinase (GK) activation, for example, an in vitro enzymatic assay can be performed to measure the increase in enzyme activity in the presence of the test compound. researchgate.net
Inhibitor Assays: For enzymes like monoamine oxidase (MAO) or acetylcholinesterase, fluorometric or colorimetric assays are used to quantify the compound's inhibitory activity, often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.govacs.org
Antimicrobial Screening: The antimicrobial potential of these compounds is commonly assessed using standardized methods.
Broth Microdilution Method: This is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov
Agar (B569324) Disk Diffusion: This qualitative method assesses the antimicrobial activity by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound on an agar plate inoculated with a specific bacterium or fungus. nih.gov
MTT Assay: This colorimetric assay is often used to assess the cytotoxicity of compounds against cancer cell lines or to determine cell viability after exposure to the compound. mdpi.combrieflands.com
Table 4: Common Biological Assays for Thiazole Derivatives
| Assay Type | Methodology | Measured Parameter | Application | Reference |
|---|---|---|---|---|
| Enzyme Inhibition | Fluorometric or colorimetric assays | IC₅₀ value | MAO inhibitors, Acetylcholinesterase inhibitors | nih.govacs.org |
| Enzyme Activation | In vitro enzymatic assay | Activation Fold | Glucokinase activators for diabetes | researchgate.net |
| Anticancer | MTT Assay | Cell viability / cytotoxicity (IC₅₀) | Cancer cell lines (e.g., MCF-7, HepG2) | mdpi.com |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | Antibacterial and antifungal activity | nih.gov |
Computational Software and Platforms for Molecular Modeling and Simulation
Computational chemistry plays a vital role in understanding the structural properties and predicting the biological activity of N-(1,3-thiazol-2-yl)benzamide derivatives. A range of specialized software is used for these in silico studies.
X-ray Crystallography Software:
SHELXS and SHELXL: These are benchmark programs used for solving and refining crystal structures from X-ray diffraction data. nih.govnih.gov SHELXS is used for the initial structure solution (determining the initial positions of atoms), while SHELXL is used for the refinement of the structural model against the experimental data. nih.govnih.gov
ORTEP and Mercury: These programs are used for the visualization and analysis of crystal structures. nih.gov They generate graphical representations of molecules, including thermal ellipsoid plots, and can be used to analyze intermolecular interactions like hydrogen bonds and π–π stacking. nih.gov
Molecular Docking Software:
AutoDock Vina: This is a widely used program for molecular docking. nih.govresearchgate.net It predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a specific protein target. The program calculates a binding affinity or "docking score," which estimates the strength of the interaction. nih.govresearchgate.netresearchgate.net These studies help to elucidate potential mechanisms of action and guide the design of more potent derivatives. nih.govwjarr.com
These computational tools provide valuable insights that complement experimental findings. Docking studies can rationalize observed biological activities by revealing key interactions with amino acid residues in a protein's active site, while crystallographic software provides the definitive molecular structure that is essential for all further analysis. nih.govnih.gov
Table 5: Software for Computational Analysis of Thiazole Derivatives
| Software | Function | Application in Research | Reference |
|---|---|---|---|
| SHELXS / SHELXL | Crystal structure solution and refinement | Determining atomic coordinates from diffraction data | nih.govnih.gov |
| ORTEP / Mercury | Molecular graphics and structure visualization | Analyzing molecular geometry and intermolecular interactions | nih.gov |
| AutoDock Vina | Molecular docking and binding affinity prediction | Simulating ligand-protein interactions to predict biological activity | nih.govresearchgate.net |
Conclusion and Future Research Directions
Summary of Key Research Findings and Structural-Activity Relationships for N-(1,3-thiazol-2-yl)benzamide Derivatives
Research into N-(1,3-thiazol-2-yl)benzamide derivatives has identified several key structural features that are critical for their biological activity. These compounds have been primarily investigated as glucokinase (GK) activators for the potential treatment of type 2 diabetes and as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govresearchgate.net
For Glucokinase Activation: The benzamide (B126) portion of the molecule is a crucial component for interaction with the allosteric site of the GK enzyme. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that substitutions on both the benzamide and thiazole (B1198619) rings significantly influence the potency of these derivatives. For instance, certain substitution patterns on the phenyl ring of the benzamide moiety have been shown to enhance GK activation. researchgate.net
For Zinc-Activated Channel (ZAC) Antagonism: In the context of ZAC antagonism, the substitution on the thiazole ring is a key determinant of activity. The introduction of a tert-butyl group at the 4-position of the thiazole ring has been found to yield potent analogs. nih.gov Conversely, very minor alterations, such as changing a methyl group to an ethyl group on the thiazole ring, can lead to a complete loss of activity. nih.gov The nature and position of substituents on the benzamide phenyl ring also play a role, although in some cases, this is a less critical determinant of ZAC activity compared to the thiazole substitutions. nih.gov
A summary of key findings is presented in the table below:
| Biological Target | Key Structural Moiety | Impact of Substituents | Reference |
|---|---|---|---|
| Glucokinase (GK) | Benzamide | Substitutions on the phenyl ring are crucial for activity. | researchgate.net |
Emerging Trends in Thiazole-Benzamide Chemistry and Rational Drug Design
The field of thiazole-benzamide chemistry is evolving, with several emerging trends aimed at enhancing the therapeutic potential of this scaffold. One significant trend is the application of molecular hybridization , where the thiazole-benzamide core is combined with other pharmacologically active moieties to create novel compounds with dual or enhanced activity. This approach has been successfully used to design potent α-glucosidase inhibitors. bohrium.com
Rational drug design , guided by computational studies, is becoming increasingly central to the development of new derivatives. In silico techniques such as molecular docking are being employed to predict the binding interactions of designed molecules with their biological targets, such as the allosteric site of glucokinase. researchgate.net This allows for the prioritization of synthetic targets and a more efficient drug discovery process. Computational studies on the conformational preferences of the N-(thiazol-2-yl)benzamide scaffold have revealed that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom play a significant role in determining the molecule's stable conformation, a crucial factor for receptor binding. researchgate.netscispace.com
Exploration of New Therapeutic Avenues and Biological Targets
While initial research has focused on metabolic disorders and ion channel modulation, the versatile structure of the thiazole-benzamide scaffold makes it a promising candidate for a range of other therapeutic applications. The broader class of thiazole derivatives has shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting that N-(1,3-thiazol-2-yl)benzamide derivatives could also be active in these areas. nih.gov
Future research should focus on screening 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide and its analogs against a diverse panel of biological targets. Potential new avenues include:
Enzyme Inhibition: Given that thiazole-benzamide derivatives have shown activity against enzymes like glucokinase and α-glucosidase, exploring their inhibitory potential against other enzyme classes, such as kinases or proteases involved in cancer or inflammatory diseases, is a logical next step. researchgate.netbohrium.com For example, novel benzothiazole derivatives have been investigated as inhibitors of acetylcholinesterase for potential use in Alzheimer's disease. nih.gov
Antimicrobial Agents: Thiazole-containing compounds are being actively investigated to combat antibiotic resistance. nih.gov Screening N-(1,3-thiazol-2-yl)benzamide libraries for antibacterial and antifungal activity could lead to the discovery of novel antimicrobial agents.
Anticancer Therapeutics: The discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as EGFR/HER-2 dual-target inhibitors highlights the potential of this chemical class in oncology. nih.gov Investigating the anticancer properties of N-(1,3-thiazol-2-yl)benzamide derivatives is a promising area for future research.
Development of Advanced Computational Models for Lead Optimization and De Novo Design
The future of drug discovery for thiazole-benzamide derivatives will heavily rely on the integration of advanced computational models. Beyond standard molecular docking, more sophisticated techniques can accelerate lead optimization and facilitate de novo design.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help in predicting the biological activity of novel derivatives based on their physicochemical properties, thus guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, offering a deeper understanding of the binding mechanism and stability of the interaction. nih.gov
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can more accurately predict the binding affinities of new analogs, improving the efficiency of lead optimization.
De Novo Design Algorithms: The use of artificial intelligence and machine learning algorithms for the de novo design of novel thiazole-benzamide derivatives with desired pharmacological profiles represents a cutting-edge approach to discovering next-generation therapeutics.
Investigation of Resistance Mechanisms and Strategies for Overcoming Them
As with any therapeutic agent, the potential for the development of resistance is a critical consideration, particularly in the context of antimicrobial and anticancer applications. For thiazole-based antimicrobial compounds, known resistance mechanisms in bacteria include the modification of the drug target and decreased intracellular drug concentration. nih.gov
A promising strategy to combat resistance is the development of compounds that act on multiple intracellular targets simultaneously. For example, benzothiazole derivatives that inhibit both GyrB and ParE in bacteria have been shown to have a significantly lower frequency of resistance. nih.govacs.org
Future research in this area should focus on:
Identifying the potential molecular mechanisms of resistance to N-(1,3-thiazol-2-yl)benzamide derivatives in various therapeutic contexts.
Designing and synthesizing novel analogs with multiple modes of action to circumvent resistance.
Investigating the use of these compounds in combination therapies to reduce the likelihood of resistance developing.
By systematically addressing these future research directions, the full therapeutic potential of this compound and the broader class of N-(1,3-thiazol-2-yl)benzamide derivatives can be realized, potentially leading to the development of novel and effective treatments for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dichloro-N-(1,3-thiazol-2-yl)benzamide?
- Methodology : A common approach involves refluxing a substituted benzaldehyde derivative with a triazole or thiazole precursor in absolute ethanol under acidic conditions (e.g., glacial acetic acid). Post-reaction purification includes solvent evaporation under reduced pressure and filtration to isolate the solid product. Optimization of molar ratios and reaction time (typically 4–6 hours) is critical for yield improvement .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use spectroscopic techniques (NMR, IR) to confirm intermediate formation.
Q. How is the crystal structure of this compound determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at ~298–304 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution structural details. Refinement using SHELXL (e.g., R factor < 0.05) ensures accuracy. The thiazole ring and benzamide moiety exhibit planar geometry, with dihedral angles between aromatic systems providing insights into molecular conformation .
- Validation : Cross-validate with CCDC databases and computational tools (e.g., Mercury) to resolve ambiguities in bond lengths or angles .
Q. What spectroscopic techniques confirm its structural identity?
- Methodology :
- NMR : H and C NMR to verify substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm; aromatic chlorines causing deshielding).
- IR : Amide C=O stretching (~1650–1680 cm) and N-H bending (~3300 cm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) .
Advanced Research Questions
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodology : Perform meta-analysis of existing data, focusing on assay conditions (e.g., cell lines, concentration ranges). For example, conflicting anti-inflammatory results may arise from variations in LPS-induced cytokine assays (IL-6 vs. TNF-α endpoints). Validate using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., COX-2 inhibition vs. NF-κB luciferase reporter) .
- Statistical Tools : Use ANOVA or Bayesian inference to assess significance of observed differences. Replicate studies under controlled conditions to isolate variables .
Q. What methodologies assess the environmental toxicity of this compound?
- Regulatory Framework : Follow GHS classifications (e.g., H317: skin sensitization; H410: aquatic chronic toxicity). Conduct Daphnia magna acute toxicity tests (EC < 1 mg/L) and algal growth inhibition assays (OECD 201) to validate environmental hazards .
- Advanced Modeling : Use QSAR models (e.g., EPI Suite) to predict biodegradation pathways and bioaccumulation potential. Cross-reference with experimental persistence data in soil/water systems .
Q. How to optimize reaction conditions for higher synthetic yield?
- Design of Experiments (DoE) : Employ factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, replacing ethanol with DMF may enhance solubility of intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate Schiff base formation. Monitor kinetics via in-situ FTIR .
Q. What computational approaches model its interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., MT1-MMP). Validate poses with MD simulations (GROMACS) and compare with crystallographic data of analogous inhibitors (e.g., NSC405020) .
- ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions, critical for CNS-targeted studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
